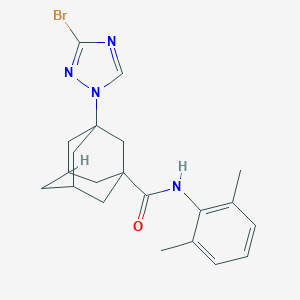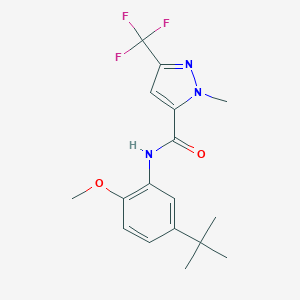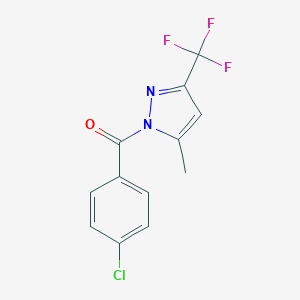
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CCMI belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound with high purity and yield. It has also been reported to exhibit low toxicity in vitro and in vivo. However, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. For example, its solubility in water is limited, which may affect its bioavailability. Furthermore, its pharmacokinetic properties have not been fully characterized, which may limit its potential clinical applications.
Future Directions
There are several future directions for the research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its pharmacokinetic properties and optimize its formulation for clinical use. Furthermore, the development of novel derivatives of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with improved pharmacological properties may also be a promising direction for future research.
Conclusion
In conclusion, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-1-methylpyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with high purity and yield.
Scientific Research Applications
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to have analgesic effects by modulating the activity of neurotransmitters involved in pain perception.
properties
Product Name |
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
ZAROTHWPXXZLQT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)





![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
